5-Iodo-7-methoxybenzofuran-2-carboxylic acid
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Overview
Description
5-Iodo-7-methoxybenzofuran-2-carboxylic acid: is a chemical compound belonging to the benzofuran family. This particular compound is characterized by the presence of an iodine atom at the 5th position, a methoxy group at the 7th position, and a carboxylic acid group at the 2nd position on the benzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-7-methoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present on the benzofuran ring.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide or silver nitrate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the iodine atom .
Scientific Research Applications
Chemistry: In chemistry, 5-Iodo-7-methoxybenzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential biological activities. Studies have indicated that benzofuran derivatives can exhibit anti-tumor, antibacterial, and anti-viral properties .
Medicine: In medicine, this compound and its derivatives are being explored for their potential therapeutic applications. The compound’s structure allows for the development of new drugs targeting specific diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-Iodo-7-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Iodo-7-methoxybenzofuran: Similar structure but lacks the carboxylic acid group.
7-Methoxybenzofuran-2-carboxylic acid: Similar structure but lacks the iodine atom.
5-Iodo-2-benzofurancarboxylic acid: Similar structure but lacks the methoxy group.
Uniqueness: 5-Iodo-7-methoxybenzofuran-2-carboxylic acid is unique due to the presence of all three functional groups (iodine, methoxy, and carboxylic acid) on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C10H7IO4 |
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Molecular Weight |
318.06 g/mol |
IUPAC Name |
5-iodo-7-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7IO4/c1-14-7-4-6(11)2-5-3-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13) |
InChI Key |
WVGAVUHHTDDBKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)I)C=C(O2)C(=O)O |
Origin of Product |
United States |
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